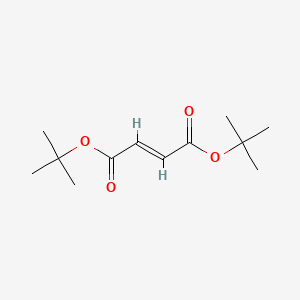

Di-tert-butyl fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

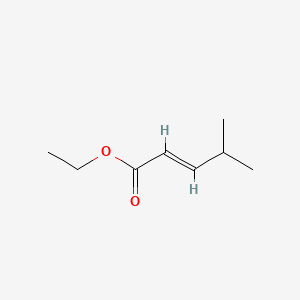

“Di-tert-butyl fumarate” is an organic compound. It contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .

Synthesis Analysis

“Di-tert-butyl fumarate” (DtBF) was found to homopolymerize easily with 1,1′-azobisisobutyronitrile and benzoyl peroxide as radical initiators at 5080°C to give a nonflexible rod-like polymer, poly (tert-butoxycarbonylmethylene) with number-average molecular weight of more than 100,000 .

Molecular Structure Analysis

The molecular structure of “Di-tert-butyl fumarate” includes a total of 35 bonds, 15 of which are non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 aliphatic esters .

Chemical Reactions Analysis

The thermal decomposition mechanism of “Di-tert-butyl fumarate” involves the cracking of the C–O bond, separating ·C (CH 3) 3 out, then the C–C bond cracks, separating ·CH 3 out; the N=N double bond, C–N bond and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH 3, ·O–CO/CO 2, ·COOH, etc.; finally, all these radical groups dissociate and oxidize into H 2 O, CO 2 and N 2 .

Applications De Recherche Scientifique

Polymerization Initiator

Di-tert-butyl fumarate (DtBF) is known to homopolymerize easily with radical initiators like 1,1′-azobisisobutyronitrile and benzoyl peroxide at temperatures between 5080°C. This process yields a nonflexible rod-like polymer, poly(tert-butoxycarbonylmethylene), with a number-average molecular weight of more than 100,000 .

Synthesis of Pyrrolidine Nitroxides

DtBF has been used in the synthesis of highly strained pyrrolidine nitroxides with both ethyl and tert-butyl groups. These compounds demonstrate high resistance to reduction with biogenic antioxidants and enzymatic systems, which is significant for their potential applications in medicinal chemistry .

3. Vulcanizing Agent for Rubber and Elastomers Although not directly related to DtBF, its derivative, Di-tert-butyl disulfide, serves as an important organic intermediate and vulcanizing agent for rubber and elastomers. This highlights the potential for DtBF to be used in similar applications within material science .

Antioxidant Synthesis

DtBF can be involved in the synthesis of antioxidants like 2,6-di-tert-butylphenol modified polystyrene through reactions such as the Friedel–Crafts reaction. This showcases its role in creating materials with enhanced stability against oxidative degradation .

Mécanisme D'action

Target of Action

Di-tert-butyl fumarate (DtBF) is a chemical compound that primarily targets the formation of polymers . It is used as a monomer in the production of high molecular weight polymers .

Mode of Action

DtBF undergoes radical high polymerization with radical initiators such as 1,1’-azobisisobutyronitrile and benzoyl peroxide . This process occurs at temperatures between 50 and 80 degrees Celsius . The result is a non-flexible, rod-like polymer known as poly(tert-butoxycarbonylmethylene) .

Biochemical Pathways

The biochemical pathways involved in the action of DtBF are primarily related to the polymerization process . The polymerization of DtBF leads to the formation of high molecular weight polymers . .

Pharmacokinetics

It’s known that the polymer formed from dtbf is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Result of Action

The primary result of DtBF’s action is the formation of a high molecular weight polymer . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .

Action Environment

The action of DtBF is influenced by environmental factors such as temperature . The polymerization process occurs at temperatures between 50 and 80 degrees Celsius , and the degradation of the resulting polymer occurs at temperatures between 180 and 190 degrees Celsius .

Propriétés

IUPAC Name |

ditert-butyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41700-07-6 |

Source

|

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl fumarate | |

Q & A

Q1: What makes di-tert-butyl fumarate useful in polymer synthesis?

A1: Di-tert-butyl fumarate serves as a monomer in producing various polymers. Its structure allows for radical polymerization, yielding polymers like poly(di-tert-butyl fumarate). [, , , ] This polymer can be further modified, for example, through pyrolysis, to obtain high molecular weight poly(fumaric acid). []

Q2: Can di-tert-butyl fumarate be used to create polymers with specific properties?

A3: Yes, di-tert-butyl fumarate can be copolymerized with other monomers to fine-tune the final polymer properties. For example, copolymerizing it with bis{3-[tris(trimethylsiloxy)silyl]propyl} fumarate yields polymers with excellent oxygen permeability. [] Furthermore, poly(silyl ester)s incorporating di-tert-butyl fumarate exhibit self-crosslinking capabilities. [, ] This crosslinking enhances properties like glass transition temperature and thermal stability. [, ]

Q3: Are there alternative synthetic routes to poly(silyl ester)s containing di-tert-butyl fumarate units?

A4: Research highlights a novel method for synthesizing poly(silyl ester)s using di-tert-butyl fumarate. This method involves a condensation reaction with dichlorosilanes like 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane or 1,3-dichlorotetramethyldisiloxane. [, ] This approach offers several advantages, including catalyst-free and solvent-free conditions, easy removal of volatile tert-butyl chloride byproduct, and the ability to conduct polymerization at lower temperatures. [, ]

Q4: Beyond polymers, what other applications does di-tert-butyl fumarate have?

A5: Di-tert-butyl fumarate acts as a substrate in organic synthesis, specifically in enantioselective 1,4-addition reactions. [] For example, rhodium-catalyzed asymmetric addition of arylboronic acids to di-tert-butyl fumarate yields chiral 2-arylsuccinic esters, valuable intermediates in synthesizing optically active compounds. []

Q5: How do chemically amplified resists based on di-tert-butyl fumarate work?

A6: Research explores using poly(di-tert-butyl fumarate-co-styrene) containing an onium salt as a chemically amplified resist. [] Upon UV exposure and heating, this resist undergoes chemical changes, generating patterns with distinct polar and nonpolar regions. [] This property enables the selective binding of various molecules, such as fluorescent dyes or amines, paving the way for creating functional images. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)